molecular formula C28H31NO6 B11656970 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11656970
M. Wt: 477.5 g/mol
InChI Key: AHTQDECRPMPTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzodioxole intermediate with a methoxyphenyl halide in the presence of a base.

    Formation of the Dimethoxyphenyl Group: The final step involves the coupling of the intermediate with a dimethoxyphenyl methylamine under amide formation conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of benzodioxole, methoxyphenyl, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C28H31NO6/c1-19(30)29(17-20-9-11-25(32-3)27(15-20)33-4)14-13-22(23-7-5-6-8-24(23)31-2)21-10-12-26-28(16-21)35-18-34-26/h5-12,15-16,22H,13-14,17-18H2,1-4H3

InChI Key

AHTQDECRPMPTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.